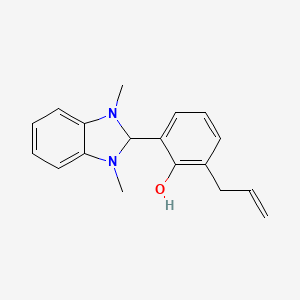

![molecular formula C17H21N5O2S B5543715 4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)

4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis involves condensation, chlorination, and nucleophilic substitution, starting from commercially available materials. The total yield of these steps was reported to be 43% (Lei et al., 2017). Moreover, One-Pot Biginelli synthesis provided good yields through a simple and efficient method, as detailed in the synthesis of dihydropyrimidinone derivatives (Bhat et al., 2018).

Molecular Structure Analysis

X-ray crystallography confirmed the three-dimensional structure of enaminone containing a morpholine moiety, demonstrating the specificity of the molecular configuration in these compounds (Bhat et al., 2018).

Chemical Reactions and Properties

SnAP reagents have been introduced for the transformation of aldehydes into N-unprotected piperazines and morpholines, offering a simple and mild condition compatible with a wide range of aldehydes (Luescher et al., 2014).

Physical Properties Analysis

The crystal structure analysis of a related compound, C26H28FN5O3, revealed the morpholine ring adopts a chair conformation, and the piperazine ring is puckered, showcasing the complex geometry and physical properties of these compounds (Aydın et al., 2011).

Chemical Properties Analysis

The versatility of SnAP reagents for synthesizing substituted piperazines and morpholines reflects the broad chemical properties of these compounds. This method is compatible with a range of aldehydes, providing a significant advancement in the synthesis of mono- and disubstituted N-heterocycles (Luescher et al., 2014).

Scientific Research Applications

Preclinical Assessment of PI3K/mTOR Inhibitors

A significant application of derivatives closely related to "4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" is in the development of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial for cell growth and survival, and their deregulation is often implicated in the development of various cancers. GDC-0980, a potent and selective inhibitor of PI3K and mTOR, was preclinically assessed for its absorption, disposition, and efficacy in human breast cancer xenograft models. This study highlighted the compound's pharmacokinetics, suggesting its potential clinical efficacy and supporting its advancement into clinical trials (Salphati et al., 2012).

Synthesis of Anti-inflammatory and Analgesic Agents

Research has also focused on the synthesis of novel compounds for potential anti-inflammatory and analgesic applications. For example, novel derivatives synthesized from visnaginone and khellinone showed significant inhibitory activity against cyclooxygenase-1/2 (COX-1/COX-2), alongside notable analgesic and anti-inflammatory properties. These findings suggest that derivatives related to "4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" could play a pivotal role in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Role in Brain Pharmacokinetics and Pharmacodynamics

Another area of application involves studying the brain pharmacokinetics and pharmacodynamics activities of PI3K inhibitors, like GDC-0941. This compound is evaluated for its substrate activity against P-glycoprotein (P-gp) and breast cancer resistance protein (Bcrp1), which are crucial for drug disposition and resistance. Such studies are vital for understanding the treatment implications for brain tumors, offering insights into the potential of these compounds in overcoming brain barrier challenges (Salphati et al., 2010).

Discovery and Synthesis of Novel Compounds

Research into the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has identified them as important intermediates for inhibiting tumor necrosis factor alpha and nitric oxide. Such studies provide a foundation for developing rapid and green synthetic methods for compounds with potential therapeutic benefits (Lei et al., 2017).

Ionic Liquid Crystals and Dendrimers

Further applications include the design of ionic liquid crystals and the synthesis of polycationic phosphorus dendrimers for biological experiments. These studies explore the material science and biomedical applications of morpholine and piperazine derivatives, demonstrating their versatility beyond pharmaceuticals (Lava et al., 2009); (Padié et al., 2009).

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promising biological activity, it might be further optimized and studied in preclinical and clinical trials. Alternatively, if it has interesting chemical properties, it might be studied further to understand its reactivity and potential uses in synthesis .

properties

IUPAC Name |

[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2S/c23-16(14-2-1-13-25-14)21-7-5-20(6-8-21)15-3-4-18-17(19-15)22-9-11-24-12-10-22/h1-4,13H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQATJUBDCCUJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Morpholinopyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5543642.png)

![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)

![N-[4-({4-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5543663.png)

![5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5543667.png)

![4-(2-methoxyphenoxy)-1-[2-(1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B5543675.png)

![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)

![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)

![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5543721.png)